molecular formula C11H15N B12065943 1,2,2-Trimethyl-3-phenylaziridine

1,2,2-Trimethyl-3-phenylaziridine

Cat. No.: B12065943
M. Wt: 161.24 g/mol
InChI Key: SOJLUMSKGCNGIB-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-phenylaziridine is a nitrogen-containing heterocyclic compound. It belongs to the class of aziridines, which are three-membered ring structures containing one nitrogen atom. This compound is characterized by the presence of three methyl groups and a phenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethyl-3-phenylaziridine can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylaziridine with appropriate reagents. For example, the reaction of 2,2-dimethyl-3-phenylaziridine with 2-chloroethanethiol can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-phenylaziridine undergoes various chemical reactions, including:

    Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles.

    Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and nucleophiles. For example, the compound can react with methyl triflate, perchloric acid, or dimethyl sulfate under specific conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, ring-opening reactions with nucleophiles can yield various substituted amines.

Scientific Research Applications

1,2,2-Trimethyl-3-phenylaziridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,2-trimethyl-3-phenylaziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,2-trimethyl-3-phenylaziridine include other aziridines and azetidines, such as:

  • 2-Phenylaziridine
  • 1,3,3-Trimethylazetidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. Its combination of three methyl groups and a phenyl group makes it a valuable intermediate in various chemical reactions and applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1,2,2-trimethyl-3-phenylaziridine

InChI

InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

SOJLUMSKGCNGIB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1C)C2=CC=CC=C2)C

Origin of Product

United States

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